molecular formula C19H25N5O2 B12266780 4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine

4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B12266780
M. Wt: 355.4 g/mol
InChI Key: HMRIHUUGPXKGQC-UHFFFAOYSA-N
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Description

4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and piperidine-containing molecules. Examples include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Piperidine-based inhibitors

Uniqueness

4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25N5O2/c25-19(22-8-10-26-11-9-22)15-2-1-6-23(13-15)18-17-12-16(14-3-4-14)21-24(17)7-5-20-18/h5,7,12,14-15H,1-4,6,8-11,13H2

InChI Key

HMRIHUUGPXKGQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)C(=O)N5CCOCC5

Origin of Product

United States

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